Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate
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Overview
Description
Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C15H20N2O3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 1-formyl-4-methylpiperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted benzyl carbamates .
Scientific Research Applications
Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the formyl and methyl groups.
1-Formyl-4-methylpiperidine: Similar piperidine core but lacks the benzyl carbamate moiety.
N-Benzylpiperidine: Similar piperidine core with a benzyl group but lacks the formyl and carbamate groups
Uniqueness
Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate is unique due to the presence of both the formyl and benzyl carbamate groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
651056-63-2 |
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Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
benzyl N-(1-formyl-4-methylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C15H20N2O3/c1-15(7-9-17(12-18)10-8-15)16-14(19)20-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,16,19) |
InChI Key |
MOKYOSLMEPNPFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C=O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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